5-Carboxyfuran-2-acetic acid
Description
Significance of Furanic Scaffolds in Organic Chemistry and Biochemistry
The furan (B31954) ring, a five-membered aromatic heterocycle containing one oxygen atom, is a fundamental structural motif in a multitude of natural and synthetic compounds. ijabbr.comtubitak.gov.trnih.gov Its electron-rich nature allows it to participate in various electronic interactions with biomolecules, often leading to strong binding with biological targets like enzymes and receptors. ijabbr.com This inherent bioactivity is a key reason why furan scaffolds are prominent in medicinal chemistry. ijabbr.comijabbr.com
Furan derivatives exhibit a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. ijabbr.comijabbr.comresearchgate.net They are integral components of numerous pharmaceutical drugs. ijabbr.comresearchgate.net Beyond medicine, furans serve as crucial chemical building blocks for fine chemicals, agrochemicals, and polymers. tubitak.gov.trnih.gov Their derivation from biomass also positions them as important platform chemicals in the development of sustainable technologies.
The versatility of the furan scaffold is further enhanced by the ease with which it can be functionalized, allowing for the synthesis of a diverse array of derivatives with tailored properties. ijabbr.com This adaptability has made furan-containing structures a preferred choice for chemists in designing novel molecules with specific biological or material science applications. tubitak.gov.trnih.gov
Overview of Carboxylic Acid Functionality in Heterocyclic Systems
The carboxylic acid group (-COOH) is a pivotal functional group in organic chemistry and is central to the biochemistry of living organisms. nih.gov When attached to a heterocyclic system like furan, it significantly influences the molecule's physicochemical properties. wiley-vch.denih.gov The carboxyl group is typically ionized at physiological pH, which increases the hydrophilicity and polarity of the compound. wiley-vch.de This polarity plays a crucial role in modulating solubility, lipophilicity, and cell permeation. wiley-vch.de
The acidity of the carboxylic acid and its capacity to form strong electrostatic interactions and hydrogen bonds are often key determinants in drug-target interactions. nih.gov However, the presence of a carboxylic acid can also present challenges, such as limited passive diffusion across biological membranes. nih.govwiley-vch.de To address this, medicinal chemists sometimes employ bioisosteric replacement, where the carboxylic acid is substituted with another group that has similar physical and chemical properties. nih.govwiley-vch.de
In the context of furan, the carboxylic acid group can be introduced to create compounds like 2-furoic acid, a derivative first described in 1780. ijabbr.com These furan carboxylic acids are valuable intermediates in the synthesis of more complex molecules. ontosight.ai
Structural Classification and Nomenclature of Furan-2-acetic Acid Derivatives
The nomenclature of heterocyclic compounds can be complex, often relying on a combination of trivial names and systematic rules. msu.edu According to IUPAC guidelines, carboxylic acids are typically named with an "-oic acid" suffix. wikipedia.orgbyjus.com For molecules with a carboxyl group on a parent chain, the carboxyl carbon is designated as position one. wikipedia.org Alternatively, the substituent can be named using "carboxy" or "carboxylic acid". wikipedia.orgbyjus.com For example, a furan ring with a carboxylic acid at the second position can be named 2-carboxyfuran. wikipedia.orgbyjus.com
Furan-2-acetic acid and its derivatives are classified based on the substitution pattern on the furan ring. The parent compound, furan-2-acetic acid, consists of a furan ring with an acetic acid group attached at the 2-position. ontosight.ai The compound central to this article, 5-Carboxyfuran-2-acetic acid , is a dicarboxylic acid derivative of furan. It features a carboxylic acid group directly attached to the furan ring at the 5-position and an acetic acid moiety at the 2-position.
The systematic naming and classification are crucial for unambiguously identifying these compounds and understanding their structural relationships.
Chemical Data for this compound
Below are tables detailing key identifiers and properties for this compound and related compounds mentioned in this article.
Table 1: Compound Identification
| Compound Name | IUPAC Name | Molecular Formula | CAS Number |
|---|---|---|---|
| This compound | 5-(Carboxymethyl)furan-2-carboxylic acid | C7H6O5 | 4467-34-5 |
| Furan-2-acetic acid | 2-(Furan-2-yl)acetic acid | C6H6O3 | 2745-26-8 |
| 2-Furoic acid | Furan-2-carboxylic acid | C5H4O3 | 88-14-2 |
| Acetic acid | Ethanoic acid | C2H4O2 | 64-19-7 |
Table 2: Physicochemical Properties
| Compound Name | Molar Mass ( g/mol ) | Appearance | Key Properties |
|---|---|---|---|
| This compound | 186.12 | Solid | Dicarboxylic acid, useful as a monomer precursor. |
| Furan-2-acetic acid | 126.11 | Solid | Slightly soluble in water, soluble in organic solvents like ethanol (B145695) and ether. ontosight.ai |
| 2-Furoic acid | 112.08 | White crystalline solid | The first described furan derivative. ijabbr.com |
| Acetic acid | 60.05 | Colorless liquid | Main component of vinegar, weak monoprotic acid. wikipedia.orgnih.gov |
Research Findings on Furan Dicarboxylic Acids
Research into furan-based dicarboxylic acids, such as 2,5-furandicarboxylic acid (FDCA), highlights their importance as precursors for polymers. Methods for synthesizing FDCA and its precursors often involve the chemical dehydration of sugar derivatives like gluconic acid. google.com These reactions can yield intermediates such as 2-formyl-5-furan carboxylic acid (FFCA), which can then be oxidized to FDCA. google.com
While direct research on the specific applications of this compound is less prevalent in the provided search results, the broader context of furan dicarboxylic acids suggests its potential as a monomer for creating novel polymers or as a scaffold in the design of new biologically active molecules. The reactivity of the furan ring and the two carboxylic acid groups offer multiple sites for chemical modification, making it a versatile building block in organic synthesis. For instance, the oxidation of related compounds like 3-acetamido-5-acetylfuran (B13792600) (3A5AF) to produce a carboxyfuran derivative has been explored as a route to nitrogen-containing polymers, though challenges in this specific conversion have been noted. oup.com
Structure
3D Structure
Properties
Molecular Formula |
C7H6O5 |
|---|---|
Molecular Weight |
170.12 g/mol |
IUPAC Name |
5-(carboxymethyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C7H6O5/c8-6(9)3-4-1-2-5(12-4)7(10)11/h1-2H,3H2,(H,8,9)(H,10,11) |
InChI Key |
QPJRCFBYGNECBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)C(=O)O)CC(=O)O |
Origin of Product |
United States |
Biosynthesis and Biotransformation Pathways
Enzymatic Pathways in the Biosynthesis of Furan (B31954) Fatty Acids (FuFAs)
Furan fatty acids, characterized by a furan ring within a lipid chain, are found in various plants, microorganisms, and fish. nih.govosti.gov Their biosynthesis in bacteria involves a series of enzymatic modifications to existing fatty acid chains on phospholipids. nih.gov
The biosynthesis of methylated FuFAs is catalyzed by a dedicated set of enzymes. In bacteria like Rhodobacter sphaeroides and Rhodopseudomonas palustris, four key enzymes have been identified. nih.govnih.gov
UfaM : This S-adenosylmethionine (SAM)-dependent methylase initiates the pathway by converting a cis-unsaturated fatty acyl chain, such as cis-vaccenic acid, into a methylated trans-unsaturated fatty acyl chain. nih.govpnas.org
UfaD : Identified as a novel fatty acid desaturase, UfaD introduces a second double bond into the methylated fatty acid intermediate, creating a conjugated diene system. nih.govosti.gov
UfaO : This enzyme catalyzes the critical step of furan ring formation. It incorporates molecular oxygen into the diene intermediate, leading to the synthesis of the monomethylated FuFA. nih.govnih.gov
FufM : In some bacteria, a second SAM-dependent methylase, FufM, adds a methyl group to the newly formed furan ring of the monomethylated FuFA, resulting in a dimethylated derivative. nih.gov
Interactive Table: Key Enzymes in Furan Fatty Acid Biosynthesis
| Enzyme | Function | Substrate | Product | Cofactor |
|---|---|---|---|---|
| UfaM | Methylation | cis-Vaccenic acid chain | 11Me-12t-18:1 chain | SAM |
| UfaD | Desaturation | 11Me-12t-18:1 chain | 11Me-10t,12t-18:2 chain | O₂ |
| UfaO | Furan ring formation | 11Me-10t,12t-18:2 chain | 9M5-FuFA chain | O₂ |
| FufM | Furan ring methylation | 9M5-FuFA chain | 9D5-FuFA chain | SAM |
The bacterial biosynthesis of FuFAs begins with common cellular components, specifically unsaturated fatty acids already incorporated into phospholipids. nih.gov
The primary precursor identified in R. sphaeroides is cis-vaccenic acid (an 18-carbon monounsaturated fatty acid). nih.govresearchgate.net The pathway proceeds through a sequence of distinct intermediates:
The first stable intermediate is a methylated trans-monounsaturated fatty acid, (11E)-methyloctadeca-11-enoic acid (11Me-12t-18:1), formed by the action of UfaM. nih.gov
This is followed by desaturation by UfaD to produce a methylated diunsaturated fatty acid, (10E,12E)-11-methyloctadeca-10,12-dienoic acid (11Me-10t,12t-18:2), which is a previously unknown intermediate. nih.gov
This diene is then converted into the final monomethylated FuFA product, methyl 9-(3-methyl-5-pentylfuran-2-yl) nonanoate (9M5-FuFA). nih.gov
In contrast, a proposed pathway in algae suggests a different starting point, beginning with the lipoxygenase-catalyzed oxidation of polyunsaturated fatty acids to form hydroperoxy intermediates that subsequently cyclize to form the furan ring. nih.govresearchgate.net
The origin of the oxygen atom within the furan ring is a crucial aspect of its biosynthesis. Labeling experiments have definitively shown that molecular oxygen (O₂) is the source of the oxygen atom in the furan ring of bacterially synthesized FuFAs. nih.govosti.govresearchgate.net
The enzyme UfaO is responsible for this oxygen incorporation. osti.govnih.gov It is believed to function as a monooxygenase, catalyzing the complex reaction that involves the attack of molecular oxygen on the conjugated diene system of the 11Me-10t,12t-18:2 intermediate, leading to ring closure and formation of the stable furan heterocycle. nih.govnih.gov This step is O₂-dependent and is a key distinction of the bacterial pathway. osti.govpnas.org
Microbial Metabolism of Furanic Compounds
Microorganisms have evolved diverse metabolic pathways to utilize or detoxify furanic compounds, which are widespread in nature and can be generated from the breakdown of lignocellulosic biomass. researchgate.netnih.gov
The microbial degradation of furanic compounds like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF) often involves their initial oxidation to corresponding furan carboxylic acids. nih.govnih.gov These pathways typically converge on central intermediates.
For example, in the bacterium Cupriavidus basilensis, HMF is oxidized to 2,5-furandicarboxylic acid (FDCA) . researchgate.netnih.gov FDCA, a compound structurally similar to 5-Carboxyfuran-2-acetic acid, is then decarboxylated to 2-furoic acid . nih.gov This positions 2-furoic acid as a key intermediate in the degradation pathways of multiple furanic compounds. researchgate.netnih.gov The pathway for 2-furoic acid degradation then proceeds to break open the furan ring, ultimately leading to intermediates of central metabolism, such as 2-oxoglutarate . researchgate.netnih.gov The enzymes involved in these degradation pathways are often encoded by gene clusters, such as the hmf genes in C. basilensis. nih.govcolab.ws
When furan compounds are introduced into organisms that cannot use them as a carbon source, they are treated as xenobiotics—foreign substances that must be metabolized for detoxification and excretion. researchgate.netgrantome.com The metabolism of furan-containing xenobiotics is often initiated by cytochrome P450 (P450) monooxygenases. nih.gov
This P450-catalyzed oxidation of the furan ring does not typically represent a detoxification step. Instead, it generates highly reactive electrophilic intermediates, such as epoxides or cis-enediones. nih.govsemanticscholar.org These reactive metabolites can covalently bind to cellular nucleophiles, including proteins and DNA, leading to cellular damage and toxicity. nih.gov The specific nature of the reactive metabolite and its subsequent biological effects are influenced by the substituents on the furan ring. nih.govsemanticscholar.org Glutathione (GSH) plays a role in mitigating the harmful effects by reacting with these electrophilic intermediates, although this does not always result in complete detoxification. semanticscholar.org
Formation of Reactive Metabolites from Furan Rings
The metabolic activation of the furan ring is a critical process that can lead to the formation of electrophilic, reactive intermediates. nih.govnih.govsemanticscholar.orgacs.orgresearchgate.net This bioactivation is primarily catalyzed by cytochrome P450 (P450) enzymes, which oxidize the furan moiety. nih.govresearchgate.net The resulting intermediates are highly reactive and can form covalent bonds with cellular nucleophiles such as proteins and DNA, an action believed to be a key trigger for potential toxicity. nih.govnih.govacs.orgresearchgate.net The specific nature of the reactive metabolite formed is largely dependent on the substitution pattern of the furan ring. nih.govnih.govacs.orgresearchgate.net
The metabolic pathway of furan itself serves as a well-studied example of reactive metabolite formation. Furan is oxidized by P450 enzymes to cis-2-butene-1,4-dial (BDA), a highly reactive α,β-unsaturated dialdehyde. acs.orgnih.gov BDA is considered a central intermediate in furan's metabolism and is known to readily alkylate proteins and DNA. nih.govacs.org This bioactivation is not limited to simple furans; many xenobiotics containing a furan ring undergo similar oxidative processes, leading to the generation of harmful electrophilic species. nih.govnih.govsemanticscholar.org
Epoxide and Cis-enedione Intermediates in Biotransformation
The P450-catalyzed oxidation of a furan ring can generate two primary types of electrophilic intermediates: an epoxide or a cis-enedione. nih.govnih.govacs.orgresearchgate.net The pathway taken is heavily influenced by the substituents on the furan ring. nih.govnih.govacs.orgresearchgate.net
Cis-enedione Formation : For furan and less substituted furans, the oxidation product is typically a reactive cis-enedione. nih.gov For instance, the primary reactive metabolite of furan is the cis-enedione, cis-2-butene-1,4-dial (BDA). nih.govnih.gov The formation of a cis-enedione is considered more probable when the 2- and 5-positions of the furan ring are occupied or blocked. researchgate.net
Epoxide Formation : Increased substitution on the furan ring favors the formation of an epoxide intermediate. nih.govnih.govacs.orgresearchgate.net These furan epoxides are generally unstable and can be difficult to isolate and characterize directly. nih.gov Their formation has been reported for furan-containing compounds with multiple ring substitutions, such as methfuroxam (B1204882) and menthofuran, where steric hindrance may help to stabilize the epoxide. nih.gov However, even when formed, these epoxides can be extremely unstable and may rapidly rearrange to the corresponding cis-enedione. nih.gov
The table below summarizes the influence of furan ring substitution on the type of reactive intermediate formed.
| Ring Substitution | Predominant Intermediate | Example Compound(s) |
| Low Substitution | cis-Enedione | Furan, Teucrin A |
| High Substitution | Epoxide | Methfuroxam, Menthofuran |
Trapping and Characterization of Reactive Species
Due to the high reactivity and short lifespan of epoxide and cis-enedione intermediates, their direct detection is often not feasible. nih.govresearchgate.net Therefore, indirect methods involving chemical trapping agents are employed to capture and stabilize these metabolites, allowing for their subsequent characterization. nih.govresearchgate.net These trapping agents are nucleophiles that react with the electrophilic intermediates to form stable adducts that can be analyzed using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netacs.org
Commonly used trapping agents include:
Glutathione (GSH) : GSH is a biological nucleophile that reacts with reactive metabolites as part of cellular detoxification pathways. nih.govacs.org In vitro, GSH is widely used to trap electrophilic intermediates. nih.govresearchgate.net For example, GSH trapping experiments with furan metabolites generated both mono- and bis-GSH adducts of BDA. nih.gov
Semicarbazide (B1199961) : This agent is particularly effective for trapping dicarbonyl compounds, such as cis-enediones. nih.gov The inclusion of semicarbazide in microsomal incubations with furan-containing compounds can result in the formation of stable bis-semicarbazone or pyridazine (B1198779) derivatives, confirming the presence of the enedione intermediate. nih.gov
Cyanide : Potassium cyanide can also be used as a trapping agent for certain reactive metabolites. researchgate.net
Polyamines : Cellular polyamines like ornithine, putrescine, and spermidine (B129725) have been shown to act as traps for reactive furan metabolites, specifically for the GSH-BDA conjugate. acs.orgnih.gov
The characterization of these trapped adducts provides crucial evidence for the formation of specific reactive intermediates and helps to elucidate the metabolic pathways. nih.govnih.gov For example, analysis of urinary metabolites from furan-treated rats revealed mercapturic acid derivatives, which are downstream products of GSH conjugation, confirming that this pathway occurs in vivo. acs.orgacs.org
The following table outlines common trapping agents and the types of intermediates they are used to detect.
| Trapping Agent | Type of Intermediate Trapped | Resulting Adduct |
| Glutathione (GSH) | Epoxides, cis-Enediones | GSH conjugates |
| Semicarbazide | cis-Enediones (dicarbonyls) | Bis-semicarbazone, Pyridazine derivatives |
| Polyamines (e.g., spermidine) | GSH-BDA conjugate | Polyamine cross-links |
Molecular and Electronic Structure Studies
Conformational Analysis and Molecular Dynamics of Furan (B31954) Carboxylic Acids
Molecular dynamics simulations on related furan derivatives have shown that the preferred conformations are those that minimize steric hindrance and maximize potential intramolecular hydrogen bonding. For 5-Carboxyfuran-2-acetic acid, the rotation of the O-H bond in the carboxylic acid group and the C-C single bonds in the acetic acid moiety are the most significant degrees of freedom. The planarity of the furan ring is largely maintained, though minor puckering can occur. The conformational landscape is characterized by several local energy minima corresponding to different orientations of the substituent groups. The global minimum energy conformation is expected to be one where the carboxylic acid and acetic acid groups are oriented to reduce steric clash, likely with the carbonyl oxygens pointing away from each other.
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and geometric parameters of molecules.
Table 1: Representative DFT-Calculated Geometric Parameters of the Furan Dicarboxylic Acid Moiety (based on 2,5-furandicarboxylic acid)
| Parameter | Bond/Angle | Value |
|---|---|---|
| Bond Lengths (Å) | ||
| C=C (furan) | ~1.36 | |
| C-C (furan) | ~1.44 | |
| C-O (furan) | ~1.37 | |
| C-C (carboxyl) | ~1.48 | |
| C=O (carboxyl) | ~1.22 | |
| C-O (carboxyl) | ~1.35 | |
| **Bond Angles (°) ** | ||
| C-O-C (furan) | ~106.0 | |
| O-C-C (furan) | ~111.0 | |
| C-C-C (furan) | ~106.0 | |
| O=C-O (carboxyl) | ~123.0 | |
| C-C=O (carboxyl) | ~124.0 | |
| **Dihedral Angles (°) ** | ||
| C-C-C=O (carboxyl) | ~180.0 (planar) |
Note: These values are approximations based on published data for 2,5-furandicarboxylic acid and may vary slightly for this compound.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the ionization potential and represents the ability to donate an electron, while the LUMO energy relates to the electron affinity and the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.net
For furan derivatives, the HOMO is typically a π-orbital delocalized over the furan ring, while the LUMO is a π*-antibonding orbital. The presence of electron-withdrawing carboxylic acid and acetic acid groups is expected to lower the energy of both the HOMO and LUMO, and influence the size of the energy gap. A smaller HOMO-LUMO gap suggests higher reactivity. youtube.com
Table 2: Representative Frontier Molecular Orbital Energies (based on 2,5-furandicarboxylic acid)
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | ~ -7.0 to -8.0 | π-orbital delocalized over the furan ring and carboxyl groups |
| LUMO | ~ -1.5 to -2.5 | π*-antibonding orbital with significant contribution from the furan ring and carbonyl groups |
| HOMO-LUMO Gap | ~ 5.0 to 6.0 | Indicates high kinetic stability |
Note: These values are approximations based on computational studies of 2,5-furandicarboxylic acid and serve as an estimate for this compound.
Intermolecular Interactions and Self-Association Phenomena
The presence of both carboxylic acid and acetic acid functional groups in this compound allows for strong and directional intermolecular hydrogen bonds. libretexts.org These interactions are crucial in determining the solid-state structure and physical properties such as melting point and solubility.
Carboxylic acids are well-known to form dimeric structures in both the solid state and in non-polar solvents, where two molecules are held together by a pair of O-H···O=C hydrogen bonds. nih.gov This creates a stable eight-membered ring motif. In the crystal structure of this compound, it is highly probable that similar hydrogen-bonded dimers are formed through the carboxylic acid groups. Additionally, the acetic acid moiety can participate in further hydrogen bonding, leading to the formation of extended one-, two-, or three-dimensional networks. rsc.org
Spectroscopic and Analytical Characterization
Advanced Spectroscopic Techniques
Spectroscopic methods are indispensable for the structural elucidation and analysis of organic molecules like 5-Carboxyfuran-2-acetic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule. In the FT-IR spectrum of this compound, characteristic absorption bands would be expected for the hydroxyl (-OH) groups of the carboxylic acids, appearing as a broad band. Sharp, strong peaks corresponding to the carbonyl (C=O) stretching of the two different carboxylic acid groups would also be prominent. Additionally, vibrations corresponding to the C-O stretching and the characteristic C=C and C-O-C stretching of the furan (B31954) ring would be observed, confirming the presence of these key functional features.
Mass Spectrometry (MS) Applications in Compound Identification and Metabolite Profiling
Mass Spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry would provide a highly accurate mass measurement, allowing for the determination of its molecular formula. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or, more commonly for non-volatile acids, Liquid Chromatography-Mass Spectrometry (LC-MS), would be employed. sci-hub.ru Tandem mass spectrometry (MS-MS) could be used to fragment the molecule, providing valuable structural information based on the fragmentation pattern, which is particularly useful in identifying metabolites in complex biological samples.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Titrations
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems like the furan ring. The spectrum of this compound would be expected to show absorption maxima in the UV region, characteristic of the furan ring substituted with electron-withdrawing carboxyl groups. This technique can also be used for quantitative analysis and to determine the acid dissociation constants (pKa) of the two carboxylic acid groups through spectrophotometric titrations.
Chromatographic Separation Techniques for Furan Carboxylic Acids
Chromatography is essential for the separation and purification of furan carboxylic acids from reaction mixtures or biological extracts.
High-Performance Liquid Chromatography (HPLC) with Various Modes (Ion Exchange, Ion Exclusion, Reversed-Phase)
High-Performance Liquid Chromatography (HPLC) is the premier method for separating and quantifying organic acids. sci-hub.ru For this compound and related compounds, several HPLC modes can be utilized:
Reversed-Phase HPLC: This is the most common mode, where a nonpolar stationary phase is used with a polar mobile phase (often a mixture of water, acetonitrile, or methanol (B129727) with an acid modifier like formic or phosphoric acid). Separation is based on the hydrophobicity of the analytes.
Ion-Exchange Chromatography: This mode separates molecules based on their net charge. Anion-exchange chromatography would be particularly effective for separating dicarboxylic acids like this compound, based on the interaction of the negatively charged carboxylate groups with a positively charged stationary phase.
Ion-Exclusion Chromatography: This technique is specifically designed for the separation of organic acids. It uses a stationary phase with the same charge as the analyte ions, leading to the exclusion of the ionized acids from the pores of the stationary phase and allowing for their separation from neutral or cationic species.
The choice of method would depend on the sample matrix and the specific analytical goal, whether for purification, quantification, or identification in conjunction with a mass spectrometer.
The provided outline requires a thorough and scientifically accurate presentation of these specific analytical techniques as they apply directly to "this compound," including the generation of data tables with detailed research findings. The absence of primary scientific sources that have isolated and characterized this exact molecule prevents the generation of an article that would meet the stringent requirements of the prompt for accuracy and sole focus.
General analytical methods for related furan dicarboxylic acids, such as 2,5-furandicarboxylic acid (FDCA), are well-documented. These include techniques for derivatization to volatile esters for gas chromatography and potentiometric titrations to determine acidity. However, presenting this more general information would deviate from the explicit instruction to focus solely on "this compound."
Therefore, until scientific research detailing the specific analytical characterization of "this compound" becomes publicly available, it is not possible to generate the requested article with the required level of detail and scientific rigor.
Biological Activities and Mechanistic Investigations in Vitro/cellular Level
In vitro Antiproliferative and Antitumor Activities of Furanic Derivatives
The furan (B31954) nucleus is a recognized pharmacophore in the design of anticancer agents. nih.gov Numerous derivatives have demonstrated cytotoxic effects against various cancer cell lines through diverse mechanisms of action.
Research has shown that new furan-based derivatives can induce cell death via an apoptotic cascade. nih.govmdpi.com For example, certain pyridine carbohydrazide and N-phenyl triazinone furan derivatives cause G2/M phase cell cycle arrest and an accumulation of cells in the pre-G1 phase. nih.govmdpi.com These compounds have been shown to exert a strong pro-apoptotic effect by activating the intrinsic mitochondrial pathway of apoptosis, evidenced by increased levels of p53 and Bax and a decrease in Bcl-2 levels. nih.gov
The compound 5-hydroxymethylfurfural (B1680220) (5-HMF), which is commonly found in foods, has also been studied for its biological activities. nih.govsemanticscholar.org Studies have demonstrated that 5-HMF possesses antiproliferative activity, showing a more pronounced effect on human melanoma A375 cells compared to other cell lines. nih.govresearchgate.net The mechanism of action involves the induction of apoptosis and G0/G1 cell cycle arrest in these melanoma cells. nih.govsemanticscholar.org
The signaling pathways within cancer cells are critical targets for therapeutic intervention. The PI3K/Akt/mTOR pathway is a key regulator of cell survival, proliferation, and apoptosis, and its aberrant activation is common in many cancers, including breast cancer. nih.govsdu.dk
Benzo[b]furan derivatives have shown potent antiproliferative activity against human breast cancer cell lines. nih.gov Specific derivatives have demonstrated high efficacy against MCF-7 breast cancer cells with IC50 values in the nanomolar range (0.057 and 0.051 µM). nih.gov Mechanistic studies revealed that these compounds induce cell cycle arrest at the G2/M phase and trigger mitochondrial-mediated apoptosis by inhibiting the PI3K/Akt/mTOR signaling pathway. nih.gov Similarly, novel furo[2,3-d]pyrimidine derivatives have been designed as dual inhibitors of PI3K and AKT, showing promise as anticancer candidates due to their potent antiproliferative effects and ability to induce apoptosis. nih.gov
The Wnt/β-catenin signaling pathway is another crucial pathway whose dysregulation is linked to the development and metastasis of several cancers. mdpi.comnih.govnih.gov While the direct effects of 5-Carboxyfuran-2-acetic acid on this pathway are not extensively detailed, the modulation of Wnt signaling is a recognized strategy in cancer therapeutics. nih.gov Natural compounds like resveratrol have been shown to inhibit cancer cell growth by downregulating the Wnt/β-catenin signaling pathway, specifically by reducing the expression of β-catenin, c-Myc, and cyclin D1. nih.gov
Table 2: In vitro Antiproliferative Activity of Furan Derivatives
| Compound/Derivative | Cell Line | IC50 Value (µM) | Mechanism of Action | Source |
|---|---|---|---|---|
| Benzo[b]furan derivative 26 | MCF-7 (Breast Cancer) | 0.057 | PI3K/Akt/mTOR inhibition, G2/M arrest, Apoptosis | nih.gov |
| Benzo[b]furan derivative 36 | MCF-7 (Breast Cancer) | 0.051 | PI3K/Akt/mTOR inhibition, G2/M arrest, Apoptosis | nih.gov |
This table is interactive. Click on the headers to sort the data.
Role as Cellular Messengers and Protective Agents
Beyond direct enzyme inhibition and antiproliferative effects, furan derivatives also play roles in cellular communication and protection. nih.govresearchgate.net Many natural furan derivatives exhibit effective antioxidant activities and can regulate various cellular processes by modulating signaling pathways such as the mitogen-activated protein kinase (MAPK) and peroxisome proliferator-activated receptor gamma (PPAR-ɣ) pathways. nih.govresearchgate.net
The antioxidant properties of compounds like 5-HMF have been demonstrated through various assays. nih.gov 5-HMF can scavenge free radicals and inhibit AAPH-induced hemolysis in a dose-dependent manner. nih.govresearchgate.net Its protective effect on erythrocytes is associated with a reduction in reactive oxygen species (ROS) and malondialdehyde (MDA) content, along with an increase in the activities of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). nih.govresearchgate.net These findings suggest that furan derivatives can act as protective agents against oxidative stress. nih.gov
The furan ring system is a fundamental component of many compounds with a wide spectrum of biological activities, including roles as antibacterial, antiviral, anti-inflammatory, and antifungal agents. nih.govijabbr.comorientjchem.org The diverse biological functions are often attributed to the furan ring's ability to participate in various chemical interactions that are crucial for binding to target receptors and enzymes. orientjchem.org
Structure-Activity Relationship (SAR) Studies for Furan Carboxylic Acid Analogs
While specific structure-activity relationship (SAR) studies for this compound are not extensively available in the current body of scientific literature, a broader examination of furan carboxylic acid analogs provides valuable insights into the structural requirements for biological activity. SAR studies on related 2,5-disubstituted furan derivatives reveal key pharmacophoric features that influence their therapeutic potential.
Research into furan derivatives has demonstrated that slight modifications to the substitution pattern on the furan ring can lead to significant changes in their biological activities semanticscholar.org. For instance, in a series of 3-(substituted phenyl)-5-acyloxymethyl-2H,5H-furan-2-ones, analogs with halogen substituents on the phenyl ring exhibited significantly higher antifungal activity against Aspergillus fumigatus compared to other substituted derivatives nih.gov. This highlights the importance of the nature and position of substituents on aryl groups attached to the furan core.
In the context of antimicrobial agents, novel derivatives of 5-(4-methylcarboxamidophenyl)-2-furoic acid have been synthesized and evaluated. The studies indicated that certain amino acid and peptide conjugates of the parent furoic acid derivative displayed potent activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi researchgate.net. The nature of the amino acid or peptide chain directly influences the antimicrobial spectrum and potency.
Furthermore, investigations into furan-based chalcones and their subsequent pyrazoline derivatives have shown that the substitution on the aryl rings flanking the furan core plays a critical role in their antimicrobial properties. The presence and position of electron-withdrawing or electron-donating groups on these aromatic rings can modulate the biological activity of the entire molecule mdpi.com.
A summary of key SAR findings for various classes of furan carboxylic acid analogs is presented in the table below.
| Compound Class | Key SAR Findings | Reference |
| 3-(Substituted phenyl)-5-acyloxymethyl-2H,5H-furan-2-ones | Halogen substituents on the phenyl ring enhance antifungal activity. | nih.gov |
| 5-(4-Methylcarboxamidophenyl)-2-furoic acid derivatives | The type of amino acid or peptide conjugate influences antimicrobial potency and spectrum. | researchgate.net |
| Furan-derived chalcones and pyrazolines | Substitution patterns on the aryl rings are crucial for determining antimicrobial activity. | mdpi.com |
These examples from related furan carboxylic acid analogs underscore the importance of systematic structural modifications to optimize biological activity. The electronic properties, steric bulk, and hydrogen bonding capabilities of the substituents at the C2 and C5 positions of the furan ring are critical determinants of the compound's interaction with biological targets.
In silico Docking and Molecular Modeling for Target Interaction Prediction
In silico techniques, such as molecular docking and molecular modeling, are powerful tools for predicting the interactions between small molecules and their biological targets, thereby guiding the design and optimization of new therapeutic agents. While specific molecular docking studies for this compound are limited, research on analogous furan derivatives provides a framework for understanding its potential target interactions.
Molecular docking studies on 5-acetyl-2-aryl-6-hydroxybenzo[b]furans, which share a furan-like core, have been used to investigate their interactions with enzymes linked to type 2 diabetes, such as α-glucosidase and protein tyrosine phosphatase 1B (PTP1B) nih.gov. These studies help to elucidate the binding modes and key amino acid residues involved in the inhibitor-enzyme complex, providing a rationale for the observed biological activities nih.gov.
In the development of novel antimicrobial agents, molecular docking has been employed to predict the binding of furan-derived chalcones and their pyrazoline derivatives to microbial enzyme targets. These computational models can help to explain the structure-activity relationships observed in in vitro assays and guide the design of more potent inhibitors mdpi.com. For instance, docking simulations of 5-indolylmethylen-4-oxo-2-thioxothiazolidine derivatives, which can be considered furan bioisosteres, have been used to identify potential bacterial and fungal molecular targets nih.gov.
The table below summarizes the application of in silico docking for different classes of furan analogs and their predicted biological targets.
| Compound Class | Biological Target | Key Findings from Docking Studies | Reference |
| 5-Acetyl-2-aryl-6-hydroxybenzo[b]furans | α-Glucosidase, PTP1B | Elucidation of binding modes and identification of key interacting amino acid residues. | nih.gov |
| Furan-derived chalcones and pyrazolines | Microbial enzymes | Prediction of binding affinities and explanation of observed SAR. | mdpi.com |
| 5-Indolylmethylen-4-oxo-2-thioxothiazolidines | Bacterial and fungal proteins | Identification of potential molecular targets for antimicrobial activity. | nih.gov |
These examples demonstrate the utility of in silico approaches in the study of furan-containing compounds. For this compound, similar computational methods could be applied to predict its potential biological targets and to understand the structural basis for its activity. Such studies would be invaluable in guiding future experimental work and in the rational design of novel derivatives with enhanced therapeutic properties.
Applications in Advanced Materials and Industrial Processes
Utilization as Monomers for Polymer Synthesis
The bifunctional nature of "5-Carboxyfuran-2-acetic acid," featuring two carboxylic acid groups, makes it a prime candidate for use as a monomer in the synthesis of condensation polymers. Its rigid furan (B31954) ring can impart desirable thermal and mechanical properties to the resulting polymers.
Furan-based dicarboxylic acids are increasingly being utilized as bio-based alternatives to petroleum-derived monomers like terephthalic acid in the production of polyamides and polyesters. rsc.org While much of the research has focused on 2,5-furandicarboxylic acid (FDCA), the principles of polymerization are directly applicable to "this compound."
Polyesters: The synthesis of furan-based polyesters typically involves the polycondensation of a furanic dicarboxylic acid with a diol. mdpi.comnih.gov For instance, poly(ethylene furanoate) (PEF), a promising bio-based alternative to PET, is synthesized from FDCA and ethylene (B1197577) glycol. mdpi.comnih.gov Similarly, "this compound" can be reacted with various diols to produce a new class of furan-based polyesters with potentially unique properties stemming from the acetic acid side chain. The general reaction for polyesterification is melt polymerization, which can be carried out via direct esterification or transesterification. nih.gov
Polyamides: The production of furan-based polyamides involves the reaction of a furanic dicarboxylic acid with a diamine. rsc.orgresearchgate.net Research on semi-aromatic polyamides derived from FDCA has demonstrated the potential to create high-performance engineering plastics. rsc.org For example, poly(hexamethylene furanamide) (PA6F) has been synthesized from FDCA and shows comparable thermal stability to its petroleum-based analogue. rsc.org The use of "this compound" in place of FDCA would result in polyamides with a different repeating unit structure, which could influence properties such as crystallinity, melting temperature, and solubility. The synthesis of these polyamides can be achieved through melt polycondensation. rsc.org
The table below summarizes some key furan-based polymers and their potential analogues using "this compound".
| Polymer Type | Common Furan-Based Monomer | Example Polymer | Potential Analogue with "this compound" |
| Polyester | 2,5-Furandicarboxylic acid (FDCA) | Poly(ethylene furanoate) (PEF) | Poly(ethylene 5-carboxyfuran-2-acetate) |
| Polyamide | 2,5-Furandicarboxylic acid (FDCA) | Poly(hexamethylene furanamide) (PA6F) | Poly(hexamethylene 5-carboxyfuran-2-acetamide) |
Role as Building Blocks in Chemical Synthesis
Beyond polymerization, the distinct reactivity of the two carboxylic acid groups in "this compound" makes it a versatile building block for the synthesis of a wide range of other chemicals. Furan derivatives, in general, are recognized as valuable platform molecules. nih.govnih.gov
The carboxylic acid group directly attached to the furan ring and the one on the acetic acid moiety can be selectively functionalized to create various derivatives. This allows for the synthesis of more complex molecules with specific functionalities for applications in pharmaceuticals, agrochemicals, and specialty chemicals. For instance, the esterification of the carboxylic acid groups can be carried out to produce diesters, which can serve as bio-based plasticizers.
Integration in Bio-based Chemical Production Platforms
The production of furan-based compounds is a cornerstone of modern biorefineries, which aim to convert renewable biomass into valuable chemicals and fuels. nih.gov Furan derivatives like "this compound" are typically derived from the dehydration of C6 sugars found in lignocellulosic biomass, such as fructose (B13574) and glucose, to form intermediates like 5-hydroxymethylfurfural (B1680220) (HMF). nih.gov Subsequent oxidation of these intermediates leads to the formation of various furanic acids. nih.gov
The integration of "this compound" into bio-based chemical production platforms offers a sustainable pathway to a variety of materials and chemicals. As a biomass-derived platform chemical, it contributes to the development of a circular economy by reducing the reliance on fossil fuels and providing a green alternative for the chemical industry. nih.gov The advancement of biocatalytic and chemocatalytic routes for the efficient and selective conversion of biomass to furan derivatives is crucial for the economic viability of these platforms. nih.gov
Environmental Aspects General Furanic Compounds
Degradation and Persistence in Environmental Matrices
Furanic compounds enter the environment through various pathways. A significant source is the processing of lignocellulosic biomass, which can release compounds like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF) into industrial effluents. nih.govnih.gov Furfural, the most abundant simple furanic compound in nature, is also emitted from sources such as diesel exhaust, forest fires, and wood-burning. nih.govepa.gov The persistence of these compounds in environmental matrices like soil and water is influenced by a combination of factors, including their chemical structure, bioavailability, and the presence of competent microbial populations. cluin.orgnmsu.edumdpi.com
Studies have shown that several key furanic compounds are biodegradable in natural soil. rsc.org The degradation process often begins with oxidation or reduction reactions. nih.govnih.gov For instance, toxic furanic aldehydes are frequently converted by microorganisms into their corresponding, less harmful, furanic alcohols and acids as an initial detoxification step. nih.govresearchgate.net
A well-documented microbial degradation pathway for furfural involves its initial oxidation to 2-furoic acid. nih.govnih.gov This intermediate is then further metabolized, ultimately leading to the cleavage of the furan (B31954) ring. nih.gov Similarly, the biodegradation of 5-hydroxymethylfurfural (HMF) can proceed through its conversion to 2,5-furandicarboxylic acid (FDCA), which is subsequently decarboxylated to 2-furoic acid, merging with the furfural degradation pathway. nih.govnih.govresearchgate.net While many furanic compounds can be broken down, their persistence can be enhanced under conditions that limit microbial activity, such as the absence of oxygen or essential nutrients. nih.gov
Table 1: Key Furanic Compounds and Their Initial Degradation Products
| Furanic Compound | Initial Degradation Product(s) |
|---|---|
| Furfural | 2-Furoic acid |
| 5-Hydroxymethylfurfural (HMF) | 5-Hydroxymethyl-2-furoic acid, 2,5-Furandicarboxylic acid (FDCA) |
| Furfuryl alcohol | Furfural, 2-Furoic acid |
Bioremediation Potential of Furan-Degrading Microorganisms
The ability of microorganisms to degrade furanic compounds forms the basis of bioremediation strategies for contaminated environments. nih.govresearchgate.netepa.gov Bioremediation utilizes the metabolic capabilities of bacteria, fungi, and other organisms to break down pollutants into less toxic substances. researchgate.net This approach is considered a cost-effective and environmentally sustainable alternative to conventional physical and chemical treatment methods. researchgate.netfrontiersin.org
A diverse range of microorganisms capable of metabolizing furanic compounds has been identified, with a majority being Gram-negative aerobic bacteria. nih.govnih.govresearchgate.net These organisms can utilize furan derivatives as a source of carbon and energy. researchgate.net The initial step in the microbial breakdown of toxic furanic aldehydes is often their oxidation to carboxylic acids or reduction to alcohols, which are less inhibitory to microbial metabolism. nih.govresearchgate.netcolab.ws
The genetic and biochemical pathways for furan degradation have been extensively studied in certain bacteria. For example, in Cupriavidus basilensis HMF14, the enzymes involved in the degradation of HMF and furfural are encoded by a series of hmf genes. nih.govnih.govresearchgate.netcolab.ws The degradation pathways for furfural and HMF converge at the intermediate compound 2-furoic acid. nih.govnih.gov Research into these microbial systems holds significant promise for developing effective bioremediation technologies for industrial hydrolysates and other furan-contaminated sites. nih.govcolab.ws
Table 2: Examples of Furan-Degrading Microorganisms and Compounds Metabolized
| Microorganism | Furanic Compound(s) Degraded |
|---|---|
| Cupriavidus basilensis HMF14 | Furfural, 5-Hydroxymethylfurfural (HMF) |
| Pseudomonas putida | Furfural, Furfuryl alcohol, 2-Furoic acid |
| Acinetobacter oleivirans S27 | 5-Hydroxymethylfurfural (HMF) |
| Various Fungi and Anaerobic Bacteria | Furanic aldehydes |
Future Research Directions and Perspectives
Development of Novel Synthetic Pathways
Future research will focus on creating more efficient, scalable, and environmentally friendly methods for synthesizing furan-based carboxylic acids. The traditional reliance on the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF) is expanding to include a variety of innovative chemo-catalytic and biocatalytic strategies.
Key research avenues include:
Direct Carboxylation Routes: Novel methods are being explored to synthesize FDCA directly from 2-furoic acid by adding a carboxyl group using CO2. researchgate.netrsc.org This approach is advantageous as 2-furoic acid can be produced from furfural (B47365), which is derived from inedible lignocellulosic biomass. rsc.org
Electrochemical Synthesis: Electrocatalytic oxidation is emerging as a greener and more efficient synthesis method. magtech.com.cn It uses electrode potential as the driving force, often under milder conditions than traditional thermocatalytic routes, and can utilize furfural derivatives and carbon dioxide as feedstocks. magtech.com.cnacs.org
Biocatalytic and Whole-Cell Systems: Biocatalysis offers high selectivity and mild reaction conditions. nih.gov Future work will involve designing artificial enzymatic pathways and using engineered microorganisms to convert biomass-derived materials like furfural directly into FDCA in a single pot. nih.gov This includes identifying and optimizing enzymes like oxidases and decarboxylases. nih.govnih.gov
Alternative Feedstocks: Research is underway to move beyond food-based sugars like fructose (B13574). rsc.org This includes developing pathways from C5 sugars (like xylose) found in hemicellulose and utilizing intermediates such as 5-acetoxymethylfurfural (AMF) to circumvent the production of unstable HMF. mdpi.com
| Synthetic Pathway | Starting Material | Key Advantages | Research Focus |
|---|---|---|---|
| Direct C-H Carboxylation | 2-Furoic Acid, CO2 | Uses non-edible feedstock, avoids difficult oxidation steps. rsc.org | Developing efficient catalysts (e.g., alkali carbonate blends). rsc.org |
| Electrocatalysis | Furfural Derivatives, CO2 | Mild conditions, potential for negative CO2 emissions. acs.org | Designing novel non-precious metal electrode catalysts. magtech.com.cn |
| Whole-Cell Biocatalysis | Furfural, Glucose | High selectivity, environmentally friendly. nih.gov | Engineering microbial strains with co-expressed enzymes. nih.gov |
| Alternative Feedstock Conversion | Hemicellulose (C5 sugars) | Utilizes abundant, non-food biomass. mdpi.com | Catalytic disproportionation of 2-furancarboxylic acid. mdpi.com |
Comprehensive Elucidation of Biological Roles and Mechanisms
The furan scaffold is present in numerous therapeutic agents and biologically active compounds, exhibiting a wide range of effects including antibacterial, antifungal, anti-inflammatory, and anticancer properties. ijabbr.comijabbr.com Future research will aim to systematically investigate the biological potential of furan carboxylic acids and their derivatives.
Key areas for exploration are:
Antimicrobial and Antifungal Activity: Systematic screening of novel furan carboxylic acid derivatives against various plant pathogens and human infectious agents is a priority. nih.gov Structure-activity relationship (SAR) studies will be crucial to identify which chemical modifications, such as creating amide or ester derivatives, enhance potency. nih.gov
Enzyme Inhibition: Many natural and synthetic furan-containing molecules act as enzyme inhibitors. For example, Mumefural, an HMF derivative, is a known sialidase inhibitor. nih.gov Future work will involve screening furan carboxylic acids against specific enzyme targets relevant to diseases like cancer or viral infections.
Mechanism of Action: For compounds that show promising activity, elucidating the precise mechanism of action is essential. This involves advanced techniques like microscopic analysis and molecular docking simulations to understand how these molecules interact with biological targets, such as the enzyme succinate (B1194679) dehydrogenase in fungi. nih.gov
Bioisosteric Replacement: The furan ring can act as a bioisostere for other aromatic rings, like benzene. ijabbr.com This allows for the design of new drug candidates by replacing existing pharmacophores with a furan-based structure, potentially improving metabolic stability or target affinity. ijabbr.com
Design of Next-Generation Furan-Based Functional Molecules
Furan-based dicarboxylic acids are recognized as crucial bio-based building blocks for creating sustainable polymers. researchgate.net FDCA, in particular, is a leading replacement for petroleum-derived terephthalic acid in the production of polyesters like polyethylene (B3416737) furanoate (PEF), which exhibits superior gas barrier and thermal properties compared to PET. researchgate.netmdpi.com
Future research will focus on:
Novel Polymer Synthesis: Expanding the family of furan-based polymers beyond PEF. bohrium.com This includes synthesizing polyamides, polyimides, and polyurethanes using furan-based monomers, which could offer unique properties such as enhanced thermal stability or rigidity. researchgate.netmdpi.com
Tunable Properties: Exploring how different furan-based carboxylic acid structures can be used to fine-tune polymer characteristics. The position and type of carboxylic groups on the furan ring will influence the resulting polymer's flexibility, stiffness, and thermal behavior. researchgate.net
Advanced Functional Materials: Incorporating furan derivatives into materials for specialized applications. This includes their use in epoxy resins, coatings, and smart materials that leverage the unique chemical reactivity of the furan ring, such as its participation in Diels-Alder reactions for self-healing or recyclable materials. bohrium.com
Block Copolymers: Developing methodologies to create block copolymers incorporating furan segments. This can lead to materials with combined properties, such as thermoplastic elastomers or functional plastics for advanced applications. acs.org
| Polymer Type | Furan Monomer | Key Properties | Potential Applications |
|---|---|---|---|
| Polyester (e.g., PEF) | 2,5-Furandicarboxylic acid (FDCA) | Excellent gas barrier, high thermal stability. mdpi.com | Food and beverage packaging, textiles. researchgate.net |
| Polyamide | Furan dicarboxylic acid, Furan diamine | High rigidity, bio-renewable. researchgate.net | Engineering plastics, fibers. |
| Polyimide | Furan-based diamine | Excellent thermal stability, smooth surface morphology. mdpi.com | Electronics, insulation materials. mdpi.com |
| Thermosets | Furfuryl alcohol | High stiffness, chemical resistance. researchgate.net | Resins, composites. |
Advanced Computational Approaches for Predictive Modeling
Computational modeling is an indispensable tool for accelerating the discovery and optimization of new molecules and reaction pathways. Density Functional Theory (DFT) and other computational methods are increasingly being applied to the study of furan derivatives.
Future directions in this area include:
Reaction Mechanism Elucidation: Using DFT to model reaction pathways for the synthesis of furan carboxylic acids. nih.gov This can help identify rate-limiting steps, predict the effects of different catalysts, and design more efficient synthetic processes. researchgate.net
Predictive Property Modeling (QSPR/QSAR): Developing Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models. These models can predict physical properties (like corrosion inhibition) or biological activities of new furan derivatives before they are synthesized, saving time and resources. digitaloceanspaces.com
Thermochemical Analysis: Employing high-level ab initio calculations to determine accurate thermochemical data, such as enthalpies of formation, for a wide range of furan derivatives. acs.org This foundational data is critical for process design and safety assessments.
Photoionization and Electronic Properties: Studying the electronic structure and photoionization dynamics of furan molecules. aip.org This fundamental understanding is important for applications in electronics and materials science, providing insights into how these molecules will behave in advanced functional materials. aip.orgsciengine.com
Sustainable Production and Application Methodologies
The overarching goal for furan-based chemicals is the development of fully sustainable life cycles, from production to end-of-life.
Future research will emphasize:
Circular Economy Integration: Designing processes that utilize waste lignocellulosic biomass and even CO2 as raw materials, contributing to a circular economy. chroniclejournal.comrsc.org This involves integrating furan chemical production into broader biorefinery concepts.
Green Catalysis: Focusing on the development of catalysts that are not only efficient but also sustainable. This means moving away from precious metals towards earth-abundant alternatives like nickel-based catalysts and ensuring these catalysts are easily recyclable. mdpi.comresearchgate.net
Life Cycle Assessment (LCA): Conducting comprehensive LCAs for different production pathways. These assessments are crucial for quantifying the environmental impact, from greenhouse gas emissions to eutrophication potential, ensuring that new "green" processes are truly more sustainable than their petrochemical counterparts. chroniclejournal.com
Q & A
Q. What are the common synthetic routes for 5-carboxyfuran-2-acetic acid, and how do reaction conditions influence yield?
The synthesis typically involves functionalization of the furan ring. For example, derivatives like 5-ethylfuran-2-carboxylic acid are synthesized via Friedel-Crafts alkylation or carboxylation reactions under controlled pH and temperature . Reaction optimization (e.g., solvent polarity, catalyst selection) is critical: polar aprotic solvents like DMF enhance electrophilic substitution, while Lewis acids (e.g., AlCl₃) improve regioselectivity. Yield variations (30–70%) often stem from competing side reactions, such as over-oxidation of the carboxylic acid group .
Q. How can structural characterization of this compound derivatives be validated?
Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Confirm substitution patterns on the furan ring (e.g., chemical shifts for protons adjacent to the carboxylic acid group appear downfield at δ 7.5–8.2 ppm) .
- FT-IR : Identify carbonyl stretching vibrations (C=O at ~1700 cm⁻¹) and hydroxyl groups (broad O-H stretch at ~2500–3000 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulas, while fragmentation patterns confirm substituent positions .
Q. What safety protocols are essential when handling this compound in the lab?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for reactions involving volatile intermediates (e.g., acetyl chloride during esterification) .
- Waste Disposal : Segregate acidic waste and neutralize with bicarbonate before disposal. Partner with certified hazardous waste management services for compliance .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for structurally similar furan derivatives?
Contradictions often arise from tautomerism or solvent effects. For example:
- Tautomerism : In solutions, keto-enol tautomers of 5-carboxyfuran derivatives may produce split NMR peaks. Use deuterated solvents (DMSO-d₆) and variable-temperature NMR to stabilize specific tautomers .
- Solvent Polarity : Polar solvents (e.g., D₂O) shift carboxyl proton signals upfield. Compare spectra across solvents to isolate solvent-independent peaks .
- Computational Validation : Density Functional Theory (DFT) simulations predict NMR/IR spectra, aiding in peak assignment .
Q. What strategies optimize the stability of this compound in aqueous solutions for biological assays?
- pH Control : Maintain pH 4–6 to balance solubility (via deprotonated carboxylate) and stability (avoiding ester hydrolysis). Buffers like citrate-phosphate are ideal .
- Lyophilization : Freeze-dry the compound and store at -20°C under inert gas (N₂/Ar) to prevent oxidative degradation .
- Co-solvents : Use DMSO (≤10%) to enhance solubility without destabilizing the furan ring .
Q. How can researchers address low reactivity of the carboxylic acid group in coupling reactions?
- Activation Reagents : Use carbodiimides (EDC or DCC) with NHS esters to form active intermediates for amide bond formation .
- Microwave-Assisted Synthesis : Enhance reaction kinetics (e.g., 50% faster coupling at 80°C under microwave irradiation) .
- Protection/Deprotection : Temporarily protect the carboxyl group as a methyl ester (using SOCl₂/MeOH), perform functionalization, then hydrolyze with LiOH .
Q. What computational tools predict synthetic pathways for novel this compound analogs?
- Retrosynthesis Software : Tools like Pistachio or Reaxys propose routes using known reactions (e.g., Suzuki coupling for aryl substitutions) .
- AI-Driven Platforms : Systems trained on reaction databases prioritize routes with high atom economy (>70%) and low toxicity (e.g., avoiding Pd catalysts) .
- Docking Studies : Predict bioactivity by modeling interactions between analogs and target proteins (e.g., COX-2 inhibition for anti-inflammatory applications) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
